Enantiopure (S)-Stereochemistry is Essential for Synthesizing the High-Value NK1 Antagonist Aprepitant
The (S)-enantiomer of 2-(4-fluorophenyl)morpholine is a required building block for the synthesis of Aprepitant, a blockbuster antiemetic drug targeting the NK1 receptor [1]. The chiral center is critical, as the final drug's stereochemistry (2R,3S) is essential for its high potency (IC50 = 0.09 nM at human NK1) [2]. Using the racemic 2-(4-fluorophenyl)morpholine or the (R)-enantiomer would necessitate inefficient and costly chiral resolution steps, drastically reducing overall yield and increasing manufacturing costs.
| Evidence Dimension | Stereochemical requirement for downstream synthesis of a commercial API |
|---|---|
| Target Compound Data | Enantiopure (S)-stereochemistry at the morpholine C2 position |
| Comparator Or Baseline | Racemic 2-(4-fluorophenyl)morpholine (CAS 62243-70-3) or (R)-enantiomer (CAS 1394171-31-3) |
| Quantified Difference | The final drug Aprepitant, derived from (S)-morpholine intermediates, achieves an IC50 of 0.09 nM [2]. The use of a racemic mixture or incorrect enantiomer would yield a 50% waste stream of the unwanted enantiomer during resolution, significantly impacting process efficiency. |
| Conditions | Synthetic route to Aprepitant as described in patent literature and medicinal chemistry journals [1]. |
Why This Matters
For procurement supporting Aprepitant or NK1 antagonist R&D, the (S)-enantiomer is a non-negotiable specification; using any other stereoisomer introduces costly purification steps and jeopardizes project timelines.
- [1] Wang, S. M. (2015). Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant. *Synthetic Communications*, 45(16), 1871-1875. View Source
- [2] Aprepitant. (n.d.). In *DrugBank*. Retrieved from https://go.drugbank.com/drugs/DB00673 View Source
